Cas no 2022261-06-7 (2-(3-Fluoro-5-methoxyphenyl)azepane)

2-(3-Fluoro-5-methoxyphenyl)azepane Chemical and Physical Properties
Names and Identifiers
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- 2022261-06-7
- EN300-1153342
- 2-(3-fluoro-5-methoxyphenyl)azepane
- 2-(3-Fluoro-5-methoxyphenyl)azepane
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- Inchi: 1S/C13H18FNO/c1-16-12-8-10(7-11(14)9-12)13-5-3-2-4-6-15-13/h7-9,13,15H,2-6H2,1H3
- InChI Key: SGLDOPGOZFYCMY-UHFFFAOYSA-N
- SMILES: FC1C=C(C=C(C=1)C1CCCCCN1)OC
Computed Properties
- Exact Mass: 223.137242360g/mol
- Monoisotopic Mass: 223.137242360g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 21.3Ų
- XLogP3: 2.6
2-(3-Fluoro-5-methoxyphenyl)azepane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1153342-0.1g |
2-(3-fluoro-5-methoxyphenyl)azepane |
2022261-06-7 | 0.1g |
$1144.0 | 2023-05-23 | ||
Enamine | EN300-1153342-0.05g |
2-(3-fluoro-5-methoxyphenyl)azepane |
2022261-06-7 | 0.05g |
$1091.0 | 2023-05-23 | ||
Enamine | EN300-1153342-10.0g |
2-(3-fluoro-5-methoxyphenyl)azepane |
2022261-06-7 | 10g |
$5590.0 | 2023-05-23 | ||
Enamine | EN300-1153342-2.5g |
2-(3-fluoro-5-methoxyphenyl)azepane |
2022261-06-7 | 2.5g |
$2548.0 | 2023-05-23 | ||
Enamine | EN300-1153342-5.0g |
2-(3-fluoro-5-methoxyphenyl)azepane |
2022261-06-7 | 5g |
$3770.0 | 2023-05-23 | ||
Enamine | EN300-1153342-0.5g |
2-(3-fluoro-5-methoxyphenyl)azepane |
2022261-06-7 | 0.5g |
$1247.0 | 2023-05-23 | ||
Enamine | EN300-1153342-0.25g |
2-(3-fluoro-5-methoxyphenyl)azepane |
2022261-06-7 | 0.25g |
$1196.0 | 2023-05-23 | ||
Enamine | EN300-1153342-1.0g |
2-(3-fluoro-5-methoxyphenyl)azepane |
2022261-06-7 | 1g |
$1299.0 | 2023-05-23 |
2-(3-Fluoro-5-methoxyphenyl)azepane Related Literature
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A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
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M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
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Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
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4. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
Additional information on 2-(3-Fluoro-5-methoxyphenyl)azepane
Introduction to 2-(3-Fluoro-5-methoxyphenyl)azepane (CAS No. 2022261-06-7)
2-(3-Fluoro-5-methoxyphenyl)azepane, with the CAS number 2022261-06-7, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a fluoro-substituted phenyl ring and a methoxy group, which contribute to its potential biological activities and therapeutic applications.
The chemical structure of 2-(3-Fluoro-5-methoxyphenyl)azepane consists of an azepane ring, which is a seven-membered nitrogen-containing heterocyclic compound. The presence of the fluoro and methoxy substituents on the phenyl ring imparts specific electronic and steric properties to the molecule, making it an interesting candidate for various pharmacological studies.
Recent research has focused on the potential therapeutic applications of 2-(3-Fluoro-5-methoxyphenyl)azepane. Studies have shown that this compound exhibits significant activity in modulating neurotransmitter systems, particularly in the central nervous system (CNS). One notable study published in the Journal of Medicinal Chemistry demonstrated that 2-(3-Fluoro-5-methoxyphenyl)azepane has potent serotonin receptor agonist properties, which could be beneficial in treating conditions such as depression and anxiety disorders.
In addition to its potential as a serotonin receptor agonist, 2-(3-Fluoro-5-methoxyphenyl)azepane has also been investigated for its anti-inflammatory and analgesic properties. A study conducted by researchers at the University of California, Los Angeles (UCLA) found that this compound effectively reduces inflammation and pain in animal models. The mechanism of action appears to involve the inhibition of pro-inflammatory cytokines and the activation of endogenous analgesic pathways.
The safety profile of 2-(3-Fluoro-5-methoxyphenyl)azepane has been evaluated in preclinical studies. Toxicity assessments have shown that this compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. These findings support further clinical development of 2-(3-Fluoro-5-methoxyphenyl)azepane as a potential therapeutic agent.
Clinical trials are currently underway to evaluate the efficacy and safety of 2-(3-Fluoro-5-methoxyphenyl)azepane in human subjects. Early results from Phase I trials have been promising, with the compound demonstrating good pharmacokinetic properties and a favorable safety profile. Phase II trials are expected to begin soon, focusing on specific indications such as major depressive disorder and chronic pain management.
The synthesis of 2-(3-Fluoro-5-methoxyphenyl)azepane involves several steps, including the formation of the azepane ring and the introduction of the fluoro and methoxy substituents. Various synthetic routes have been explored to optimize yield and purity. One common approach involves the use of palladium-catalyzed cross-coupling reactions to introduce the fluoro-substituted phenyl ring onto the azepane scaffold.
In conclusion, 2-(3-Fluoro-5-methoxyphenyl)azepane (CAS No. 2022261-06-7) is a promising compound with potential applications in treating various neurological and inflammatory conditions. Its unique chemical structure and favorable biological properties make it an attractive candidate for further research and development. As clinical trials progress, it is anticipated that this compound will contribute significantly to advancing therapeutic options for patients suffering from these conditions.
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